N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a cyclohexyl group, dimethyl groups, and a phenyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. The benzamide core can be introduced through amide bond formation reactions, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogenation over palladium on carbon.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety can play a crucial role in these interactions due to its electronic properties and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3,4-dimethylbenzamide: Lacks the oxadiazole moiety, which may result in different chemical and biological properties.
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Lacks the cyclohexyl group, which can affect its solubility and interaction with biological targets.
3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Lacks the cyclohexyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the cyclohexyl group and the oxadiazole moiety in N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide makes it unique compared to similar compounds. These structural features can influence its physical properties, chemical reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-13-14-20(15-18(17)2)24(28)27(21-11-7-4-8-12-21)16-22-25-23(26-29-22)19-9-5-3-6-10-19/h3,5-6,9-10,13-15,21H,4,7-8,11-12,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFNCUZQDQDDIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.